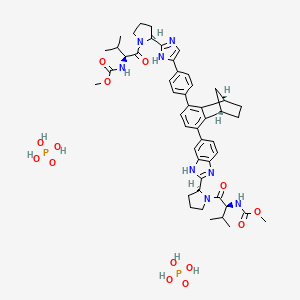
Yimitasvir phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yimitasvir phosphate is a novel oral inhibitor of the non-structural protein 5A (NS5A) of the hepatitis C virus. It is primarily used in the treatment of chronic hepatitis C virus genotype 1 infection. The compound has shown promising results in clinical trials, demonstrating significant antiviral activity and a favorable safety profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of yimitasvir phosphate involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route is proprietary, but it generally involves the use of advanced organic synthesis techniques to achieve the desired molecular structure .
Industrial Production Methods: Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process typically involves large-scale organic synthesis, purification through crystallization or chromatography, and rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Yimitasvir phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially affecting its pharmacological properties.
Reduction: Reduction reactions can alter the oxidation state of certain atoms within the compound, impacting its stability and activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its antiviral activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under controlled conditions to achieve the desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Scientific Research Applications
Yimitasvir phosphate has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of NS5A inhibitors.
Biology: Researchers use this compound to investigate the molecular mechanisms of hepatitis C virus replication and inhibition.
Medicine: The compound is being explored for its potential to treat other viral infections and liver diseases.
Industry: this compound is used in the development of new antiviral drugs and therapeutic regimens
Mechanism of Action
Yimitasvir phosphate exerts its effects by inhibiting the non-structural protein 5A (NS5A) of the hepatitis C virus. This protein is essential for viral replication and assembly. By binding to NS5A, this compound disrupts the replication complex, leading to a significant reduction in viral RNA levels. The compound’s molecular targets include the NS5A protein and associated replication machinery .
Comparison with Similar Compounds
Daclatasvir: Another NS5A inhibitor with a similar mechanism of action.
Ledipasvir: A structurally related compound used in combination therapies for hepatitis C virus infection
Uniqueness of Yimitasvir Phosphate: this compound stands out due to its superior in vitro inhibition efficacy against multiple hepatitis C virus genotypes, including 1a, 1b, and 4a. Additionally, it has shown a favorable pharmacokinetic profile, supporting once-daily dosing and minimal accumulation .
Properties
CAS No. |
1959593-63-5 |
|---|---|
Molecular Formula |
C49H64N8O14P2 |
Molecular Weight |
1051.0 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[5-[4-[(1R,8S)-6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]-3-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;phosphoric acid |
InChI |
InChI=1S/C49H58N8O6.2H3O4P/c1-26(2)42(54-48(60)62-5)46(58)56-21-7-9-38(56)44-50-25-37(53-44)29-13-11-28(12-14-29)33-18-19-34(41-32-16-15-31(23-32)40(33)41)30-17-20-35-36(24-30)52-45(51-35)39-10-8-22-57(39)47(59)43(27(3)4)55-49(61)63-6;2*1-5(2,3)4/h11-14,17-20,24-27,31-32,38-39,42-43H,7-10,15-16,21-23H2,1-6H3,(H,50,53)(H,51,52)(H,54,60)(H,55,61);2*(H3,1,2,3,4)/t31-,32+,38+,39+,42+,43+;;/m1../s1 |
InChI Key |
KRUXCUGAHYWSKK-RTNSEEPCSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=C5[C@H]6CC[C@H](C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)[C@@H]9CCCN9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.OP(=O)(O)O.OP(=O)(O)O |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=C5C6CCC(C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)C9CCCN9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-3-[hydroxy-[2-[2-(3-sulfanylpropanoylamino)ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B10857785.png)
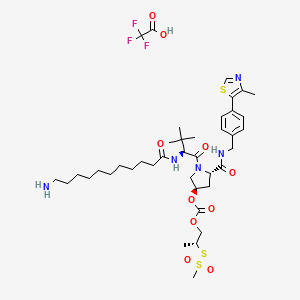
![N-[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]-7-(4-methylpiperazin-1-yl)-5-propan-2-yl-9-[2,2,2-tris(fluoranyl)ethoxy]pyrido[4,3-b]indol-3-amine](/img/structure/B10857791.png)
![3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propanoic acid](/img/structure/B10857796.png)

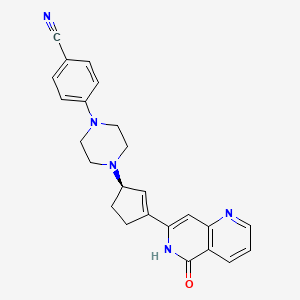
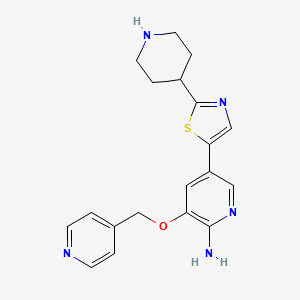
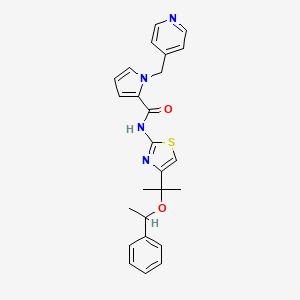
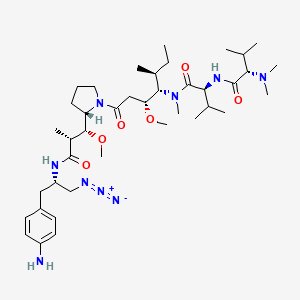
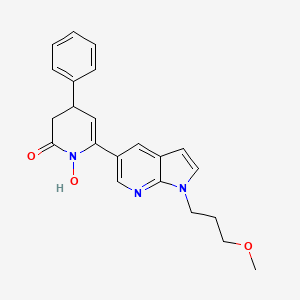
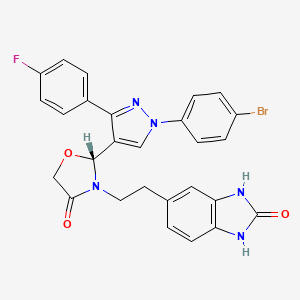
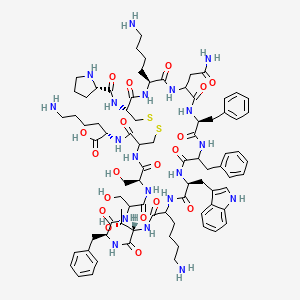
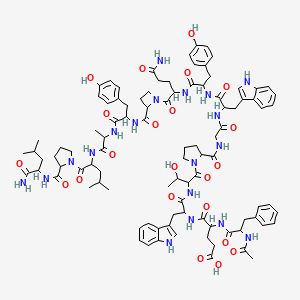
![Ethyl 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)oxy]acetate](/img/structure/B10857871.png)
